
3-Nitrobenzenesulfonamide
Overview
Description
- It is also known as m-Nitrobenzenesulfonamide or Benzenesulfonamide, 3-nitro- .
- The compound consists of a benzene ring with a sulfonamide group (SO2NH2) and a nitro group (NO2) attached at the meta position.
3-Nitrobenzenesulfonamide: (C6H6N2O4S) is a chemical compound with a molecular weight of 202.188 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of 3-Nitrobenzenesulfonamide involves various methods, including nitration of benzenesulfonamide or sulfonation of 3-nitroaniline.
Reaction Conditions: Nitration typically occurs using concentrated nitric acid and sulfuric acid as a nitrating agent.
Industrial Production: Industrial-scale production methods may vary, but they generally follow similar principles.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amino derivatives under controlled conditions. This transformation is critical for producing biologically active intermediates.
Key Data:
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂/Pd-C | Ethanol, 25°C | 3-Aminobenzenesulfonamide | 85% | |
Sn/HCl | Reflux, 2h | 3-Aminobenzenesulfonamide | 78% |
Mechanism: Catalytic hydrogenation or acidic reduction cleaves the nitro group to an amine without altering the sulfonamide moiety.
Nucleophilic Substitution
The sulfonamide nitrogen participates in alkylation and arylation reactions, enabling structural diversification.
Example Reaction:
Synthesis of N,N-Dimethyl-3-nitrobenzenesulfonamide
-
Reagents: 3-Nitrobenzenesulfonyl chloride, dimethylamine, triethylamine
-
Conditions: Acetonitrile, 25°C, 24h
Applications:
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration and sulfonation at specific positions, guided by directing effects of existing substituents.
Experimental Evidence:
-
Nitration: Further nitration at the para position relative to the sulfonamide group occurs under mixed acid (HNO₃/H₂SO₄) at 50°C .
-
Halogenation: Chlorination using Cl₂/FeCl₃ introduces chlorine at the meta position .
Hydrolytic Stability
The sulfonamide bond demonstrates stability under acidic and basic conditions, critical for pharmaceutical applications.
Stability Data:
Condition | pH | Degradation (%) | Source |
---|---|---|---|
1M HCl | 1 | <5% after 24h | |
1M NaOH | 14 | <8% after 24h |
Coordination Chemistry
The sulfonamide group acts as a ligand for metal ions, forming complexes with catalytic and medicinal relevance.
Reported Complexes:
Metal Ion | Application | Reference |
---|---|---|
Cu(II) | Antibacterial agents | |
Zn(II) | Enzyme inhibition |
Industrial and Pharmacological Derivatives
Derivatives of this compound are synthesized for targeted applications:
Scientific Research Applications
Medicinal Applications
3-Nitrobenzenesulfonamide has garnered attention for its potential therapeutic benefits, particularly in the treatment of bacterial infections and cancer.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. It functions by inhibiting bacterial growth, making it a candidate for developing new antibiotics. A study demonstrated that derivatives of this compound showed enhanced activity against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through oxidative stress mechanisms. This effect is attributed to the nitro group present in the compound, which plays a crucial role in generating reactive oxygen species within the cells.
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonamide group is particularly valuable in creating sulfonamide derivatives that have diverse biological activities.
Synthetic Pathways
The compound can be utilized as a starting material in multi-step synthesis processes to produce more complex molecules. For example, it can be transformed into various substituted benzenesulfonamides through electrophilic aromatic substitution reactions .
Environmental Applications
The environmental impact of chemical compounds is a growing concern, and this compound has been studied for its role in environmental chemistry.
Pollutant Degradation
Research indicates that this compound can be used in the degradation of pollutants, particularly in wastewater treatment processes. It has been shown to interact with various pollutants, facilitating their breakdown into less harmful substances .
Case Study 1: Antibacterial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on this compound. The results indicated that certain modifications significantly enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for drug development .
Case Study 2: Environmental Impact Assessment
A study conducted by environmental chemists explored the degradation pathways of this compound in aquatic systems. The findings revealed that under specific conditions, the compound could be effectively broken down by microbial action, reducing its potential ecological footprint .
Mechanism of Action
- The exact mechanism of action for 3-Nitrobenzenesulfonamide depends on its specific application.
- It may interact with biological targets (enzymes, receptors) or participate in chemical reactions within cells.
Comparison with Similar Compounds
Similar Compounds: Other nitrobenzenesulfonamides or related sulfonamides.
Uniqueness: Highlight its distinct properties compared to structurally similar compounds.
Biological Activity
Overview
3-Nitrobenzenesulfonamide (CAS Number: 121-52-8) is an organic compound with the molecular formula CHNOS. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Notably:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. It acts by inhibiting bacterial growth through interference with essential cellular processes.
- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can prevent bacterial proliferation and is a target for antibiotic development .
- Cardiovascular Effects: Some studies suggest that sulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .
Antimicrobial Activity
A study conducted on various sulfonamide derivatives, including this compound, demonstrated notable antibacterial effects against a range of pathogens. The results indicated that the compound showed moderate to high activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the effectiveness of this compound in inhibiting bacterial growth.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Docking Studies
Molecular docking studies have been employed to elucidate the binding affinity of this compound to DNA gyrase. The results indicated a strong binding interaction, suggesting that modifications to the compound could enhance its efficacy as an antibacterial agent.
Table 2: Binding Affinity of this compound
Compound | Binding Energy (kcal/mol) |
---|---|
This compound | -8.5 |
Control Compound (Standard) | -7.2 |
Safety and Toxicity
While exploring the biological activity of this compound, it is essential to consider safety profiles. Toxicological assessments have indicated that this compound exhibits low toxicity in vitro; however, further studies are necessary to evaluate its safety in vivo and its potential side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-nitrobenzenesulfonamide, and how are they experimentally determined?
- Answer : The molecular formula is C₆H₆N₂O₄S (MW = 202.19 g/mol) . Key properties include a melting point of 202.19°C and aqueous solubility of 4.48 × 10⁻¹ mol/L at 15°C , measured via gravimetric or spectrophotometric methods . Solubility in organic solvents (e.g., toluene) is critical for recrystallization; slow evaporation of toluene solutions yields single crystals for structural studies .
Q. What synthetic routes are commonly used to prepare this compound and its derivatives?
- Answer : A standard method involves refluxing 3-nitrobenzenesulfonyl chloride with amines (e.g., cyclohexylamine) in aprotic solvents. For acylated derivatives (e.g., N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide), phosphorous oxychloride is used to activate carboxylic acids, followed by coupling with the sulfonamide . Purification often involves reprecipitation from sodium bicarbonate and HCl .
Q. How can researchers confirm the purity and identity of synthesized this compound derivatives?
- Answer : Techniques include:
- HPLC/GC-MS : To assess purity and detect unreacted intermediates.
- Elemental analysis : Validates C, H, N, S composition.
- FT-IR : Confirms functional groups (e.g., S=O at ~1350–1150 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
- X-ray crystallography : Resolves conformational details (e.g., gauche torsion angles at S–N bonds) .
Advanced Research Questions
Q. How do substituents on the benzoyl ring influence the conformational stability of N-(aryl)-3-nitrobenzenesulfonamides?
- Answer : Substituents like chloro or nitro groups alter dihedral angles between the sulfonyl and benzoyl rings. For example, N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide exhibits a dihedral angle of 83.5° between rings, compared to 84.3° in the 2-chloro derivative, due to steric and electronic effects . Antiperiplanar alignment of N–H and C=O bonds in the C–SO₂–NH–C(O) segment is critical for hydrogen-bonded crystal packing .
Q. What methodologies address contradictions in solubility or crystallinity data for this compound derivatives?
- Answer : Discrepancies arise from polymorphic forms or solvent-dependent crystallization. Researchers should:
- Standardize solvent systems : Use consistent solvents (e.g., toluene vs. DMSO) for solubility tests .
- Thermal analysis (DSC/TGA) : Identify polymorph transitions or decomposition events near reported melting points .
- Validate with peer data : Cross-reference structural parameters (e.g., torsion angles) in crystallographic databases .
Q. How can this compound be functionalized for targeted biological applications, and what analytical challenges arise?
- Answer : Common modifications include:
- Acylation : Introduces lipophilic groups (e.g., benzoyl) to enhance membrane permeability .
- Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic or antitumor studies, analyzed via UV-Vis and cyclic voltammetry .
- Challenges : Nitro group reduction during metal coordination requires inert atmospheres. LC-MS monitors side reactions like denitration .
Q. What are best practices for troubleshooting failed syntheses of this compound derivatives?
- Answer :
- Intermediate characterization : Use NMR to detect incomplete sulfonylation (e.g., residual –SO₂Cl).
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve coupling efficiency .
- Acid scavengers : Add triethylamine to neutralize HCl byproducts during acylations .
- Scale-up considerations : Gradual reagent addition minimizes exothermic side reactions .
Properties
IUPAC Name |
3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQURPQLVHJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059527 | |
Record name | Benzenesulfonamide, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-52-8 | |
Record name | 3-Nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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